
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Carboxylation: The carboxylic acid group can be introduced through the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group reacts with alcohols to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group can lose carbon dioxide, forming 2,2-difluoro-3-methylcyclopropanone.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for drug discovery due to its cyclopropane ring and carboxylic acid group, which are common in bioactive molecules.
Organic Synthesis: It is used in the development of new synthetic methodologies and the study of molecular interactions.
Material Science: The unique properties of the compound make it valuable for designing novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring provides structural rigidity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid include:
2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
3-Methylcyclopropane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different reactivity and stability.
2-Fluoro-3-methylcyclopropane-1-carboxylic acid: Contains only one fluorine atom, affecting its electronic properties.
Properties
CAS No. |
2247657-28-7 |
|---|---|
Molecular Formula |
C5H6F2O2 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
AVEOEYKDGIQSBO-STHAYSLISA-N |
SMILES |
CC1C(C1(F)F)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H](C1(F)F)C(=O)O |
Canonical SMILES |
CC1C(C1(F)F)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


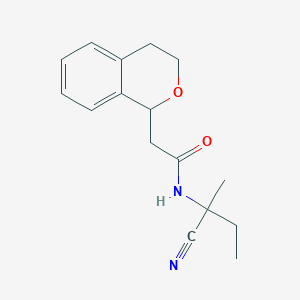
![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2725502.png)
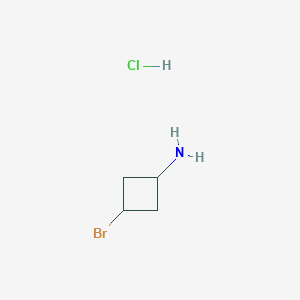
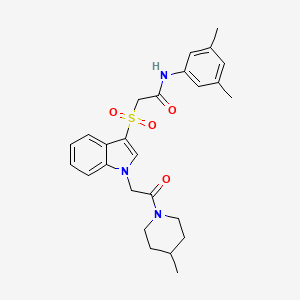
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)
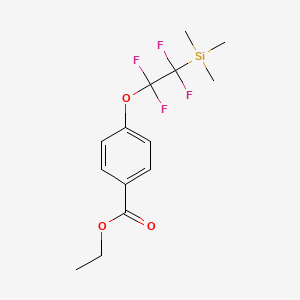
![2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE](/img/structure/B2725511.png)
![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2725514.png)
![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)
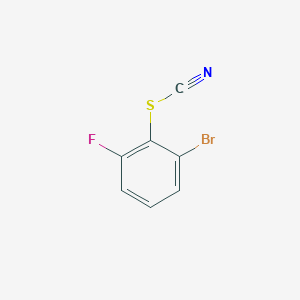
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
